molecular formula C23H18N2OS B183985 2-(Tritylamino)thiazole-4-carbaldehyde CAS No. 126533-39-9

2-(Tritylamino)thiazole-4-carbaldehyde

Cat. No.: B183985
CAS No.: 126533-39-9
M. Wt: 370.5 g/mol
InChI Key: WFPRLGPTHSVAQU-UHFFFAOYSA-N
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Description

Thiazole-4-carbaldehyde derivatives are a class of heterocyclic compounds featuring a thiazole ring substituted with a formyl group at the 4-position and varying functional groups at the 2-position. These compounds are pivotal intermediates in organic synthesis, particularly in pharmaceuticals, agrochemicals, and materials science. Their reactivity and structural diversity enable applications in drug discovery, such as kinase inhibitors, antimicrobial agents, and building blocks for fused heterocycles .

Properties

CAS No.

126533-39-9

Molecular Formula

C23H18N2OS

Molecular Weight

370.5 g/mol

IUPAC Name

2-(tritylamino)-1,3-thiazole-4-carbaldehyde

InChI

InChI=1S/C23H18N2OS/c26-16-21-17-27-22(24-21)25-23(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-17H,(H,24,25)

InChI Key

WFPRLGPTHSVAQU-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC(=CS4)C=O

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC(=CS4)C=O

Synonyms

2-(tritylaMino)thiazole-4-carbaldehyde

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis of Thiazole-4-Carbaldehyde Derivatives

The following table summarizes key structural, synthetic, and functional differences among three related compounds from the evidence:

Compound 2-(4-Aminophenyl)thiazole-4-carbaldehyde 2-(2,4-Dichlorophenyl)thiazole-4-carbaldehyde 2-(Trifluoromethyl)thiazole-4-carbaldehyde
Substituent 4-Aminophenyl 2,4-Dichlorophenyl Trifluoromethyl
CAS Number 55327-25-8 Not explicitly provided 133046-48-7
Molecular Weight (g/mol) ~204.23 (calculated) ~262.11 (calculated) 181.13
Purity Not specified Not specified 95.0%
Electronic Effects Electron-donating (NH₂) Electron-withdrawing (Cl) Strong electron-withdrawing (CF₃)
Safety Data Not available GHS-compliant SDS; likely hazardous Lab use only; no SDS provided
Applications Potential precursor for bioactive molecules Intermediate for halogenated heterocycles Fluorinated building block for drug discovery

Substituent-Specific Properties and Reactivity

  • 2-(4-Aminophenyl)thiazole-4-carbaldehyde : The 4-aminophenyl group introduces electron-donating effects, enhancing nucleophilic substitution at the aldehyde group. This derivative is likely used in coupling reactions (e.g., hydrazone formation) for bioactive molecule synthesis.
  • 2-(2,4-Dichlorophenyl)thiazole-4-carbaldehyde : The dichlorophenyl substituent’s electron-withdrawing nature increases electrophilicity at the aldehyde, facilitating condensations (e.g., Knoevenagel reactions).
  • 2-(Trifluoromethyl)thiazole-4-carbaldehyde :
    The trifluoromethyl group imparts high electronegativity and metabolic stability, making this compound valuable in fluorinated drug candidates (e.g., kinase inhibitors). Its purity (95%) suggests suitability for precise synthetic applications.

Hypothetical Comparison with 2-(Tritylamino)thiazole-4-carbaldehyde

This would likely:

  • Reduce reactivity at the aldehyde due to steric hindrance.
  • Enhance solubility in non-polar solvents compared to halogenated analogs.
  • Serve as a protective group for the amino moiety in multi-step syntheses, analogous to trityl applications in peptide chemistry.

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